molecular formula C23H30N6O8 B2743674 Pomalidomide-PEG4-Azide CAS No. 2271036-47-4

Pomalidomide-PEG4-Azide

Cat. No.: B2743674
CAS No.: 2271036-47-4
M. Wt: 518.527
InChI Key: SMHKJRVPSDESLS-UHFFFAOYSA-N
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Description

Pomalidomide-PEG4-Azide is a synthetic compound that combines pomalidomide, a derivative of thalidomide, with a polyethylene glycol (PEG) linker and an azide functional group. This compound is primarily used in the field of targeted protein degradation, specifically in the development of proteolysis-targeting chimeras (PROTACs). The PEG4 linker enhances the solubility and stability of the compound, while the azide group facilitates click chemistry reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

Pomalidomide-PEG4-Azide is synthesized through a series of chemical reactions that involve the conjugation of pomalidomide with a PEG4 linker and the introduction of an azide group. The synthesis typically involves the following steps:

    Activation of Pomalidomide: Pomalidomide is first activated by reacting it with a suitable activating agent, such as N-hydroxysuccinimide (NHS) ester.

    Conjugation with PEG4 Linker: The activated pomalidomide is then conjugated with a PEG4 linker, which contains a terminal amine group. This reaction is usually carried out in the presence of a coupling agent like N,N’-diisopropylcarbodiimide (DIC).

    Introduction of Azide Group:

Industrial Production Methods

The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of automated synthesis platforms and high-throughput screening methods to ensure the efficient and consistent production of the compound .

Chemical Reactions Analysis

Types of Reactions

Pomalidomide-PEG4-Azide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions are conjugates of this compound with various target molecules, which are used in the development of PROTACs and other targeted protein degradation technologies .

Comparison with Similar Compounds

Properties

IUPAC Name

4-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethylamino]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N6O8/c24-28-26-7-9-35-11-13-37-15-14-36-12-10-34-8-6-25-17-3-1-2-16-20(17)23(33)29(22(16)32)18-4-5-19(30)27-21(18)31/h1-3,18,25H,4-15H2,(H,27,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMHKJRVPSDESLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCOCCOCCOCCOCCN=[N+]=[N-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N6O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

518.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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